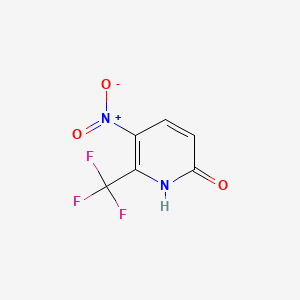

5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one

Übersicht

Beschreibung

5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one is a heterocyclic organic compound characterized by a pyridine ring substituted with nitro and trifluoromethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one typically involves the nitration of 6-(trifluoromethyl)pyridin-2(1H)-one. One common method includes:

Nitration Reaction: The starting material, 6-(trifluoromethyl)pyridin-2(1H)-one, is treated with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually carried out at low temperatures to control the exothermic nature of the nitration process.

Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and safety. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving yield.

Analyse Chemischer Reaktionen

Types of Reactions

5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Oxidation: Although less common, the compound can undergo oxidation reactions, potentially leading to the formation of more complex structures.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.

Nucleophiles: Ammonia, amines, thiols.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products

Reduction: 5-Amino-6-(trifluoromethyl)pyridin-2(1H)-one.

Substitution: Various substituted pyridin-2(1H)-one derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that derivatives of trifluoromethylpyridine, including 5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one, exhibit promising antimicrobial properties. A study demonstrated that compounds with this moiety were effective against various pathogens, including those responsible for Leishmaniasis. The structure-activity relationship (SAR) analysis revealed that modifications to the trifluoromethyl group could enhance solubility and pharmacokinetic profiles, leading to improved efficacy in vivo .

| Compound | Activity Against Leishmania | Oral Efficacy (mg/kg) | IC50 (μM) |

|---|---|---|---|

| R-6 | >97% clearance | 25 | 0.39 |

| R-84 | 90% clearance | 50 | 0.95 |

Cancer Research

This compound has also been investigated for its potential as an inhibitor in cancer therapy. It acts on specific targets like branched-chain amino acid transaminases (BCAT), which are implicated in tumor metabolism. High-throughput screening has identified this compound as a promising candidate for further development as a therapeutic agent in oncology .

Crop Protection

The trifluoromethyl group is known to enhance the biological activity of agrochemicals. The compound has been utilized in the development of herbicides and pesticides due to its effectiveness in controlling pest populations while minimizing environmental impact. For instance, several products containing trifluoromethylpyridine derivatives have received regulatory approval for agricultural use .

| Product Name | Active Ingredient | Application Type |

|---|---|---|

| Fluazifop-butyl | 2,3-dichloro-5-(trifluoromethyl)pyridine | Herbicide |

| Various TFMP Derivatives | Multiple | Insecticides/Pesticides |

Synthetic Routes

The synthesis of this compound typically involves the introduction of the trifluoromethyl group through electrophilic fluorination methods or via nucleophilic substitution reactions on pyridine derivatives. These synthetic strategies are crucial for producing compounds with desired biological activities.

Mechanistic Insights

The unique physicochemical properties imparted by the trifluoromethyl group contribute to the compound's biological activities. Studies suggest that these properties enhance membrane permeability and target binding affinity, making trifluoromethylpyridines valuable in drug design .

Clinical Trials

Several clinical trials have been initiated to assess the efficacy of compounds derived from this compound against infectious diseases and cancer. Results from preliminary studies indicate significant promise, particularly in treating resistant strains of pathogens .

Market Approvals

The agrochemical sector has seen multiple approvals for products containing this compound, highlighting its importance in modern agriculture as a tool for sustainable pest management.

Wirkmechanismus

The mechanism of action of 5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one and its derivatives often involves interaction with biological macromolecules such as proteins and nucleic acids. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can modify biological targets. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its interaction with hydrophobic pockets in proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Nitro-2-pyridone: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

6-(Trifluoromethyl)pyridin-2(1H)-one:

Uniqueness

5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one is unique due to the combination of the electron-withdrawing nitro and trifluoromethyl groups. This combination significantly influences the compound’s reactivity, stability, and interaction with biological systems, making it a versatile and valuable compound in various research and industrial applications.

Biologische Aktivität

5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a nitro group at the 5-position and a trifluoromethyl group at the 6-position. Its molecular formula is C₆H₃F₃N₂O₃, with a molecular weight of 208.09 g/mol. The structural features significantly influence its reactivity and biological interactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The presence of the nitro group enhances its ability to interact with microbial targets, leading to inhibition of growth in various pathogens.

- Mechanism : The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting enzyme activity essential for microbial survival.

- Case Study : In a study evaluating various nitro-substituted pyridine derivatives, this compound demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

2. Antitumor Activity

The compound has also been investigated for its antitumor potential. Studies have shown that it can inhibit the proliferation of various cancer cell lines.

- Mechanism : The antitumor activity is attributed to the induction of apoptosis and cell cycle arrest in cancer cells.

- Case Study : In vitro assays indicated that this compound exhibited IC50 values lower than those of standard chemotherapeutic agents like cisplatin against cell lines such as A549 (lung cancer) and HeLa (cervical cancer) .

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| HeLa | 10.0 |

| SGC-7901 | 8.0 |

3. Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent, which is critical in treating conditions like arthritis and other inflammatory diseases.

- Mechanism : It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

- Case Study : Experimental models demonstrated a reduction in inflammation markers when treated with the compound, suggesting its utility in managing inflammatory responses.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies indicate favorable absorption characteristics due to its lipophilic trifluoromethyl group, enhancing membrane permeability.

However, toxicity assessments are crucial, as some nitro-containing compounds have been associated with adverse effects. Ongoing research aims to elucidate the safety profile of this compound through comprehensive toxicological studies.

Eigenschaften

IUPAC Name |

5-nitro-6-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O3/c7-6(8,9)5-3(11(13)14)1-2-4(12)10-5/h1-2H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXJCQEGCBKLJAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657799 | |

| Record name | 5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117519-19-4 | |

| Record name | 5-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.